An In-depth Technical Guide to the 6-Substituted Piperidin-2-one Scaffold: A Focus on the Putative 6-Methoxy-Piperidin-2-one
An In-depth Technical Guide to the 6-Substituted Piperidin-2-one Scaffold: A Focus on the Putative 6-Methoxy-Piperidin-2-one
Introduction
The piperidin-2-one (δ-valerolactam) framework is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its rigid, six-membered ring structure is prevalent in a wide array of bioactive molecules and serves as a crucial precursor for the synthesis of more complex piperidines.[2] Substitutions on the piperidinone ring, particularly at the 6-position, introduce critical stereochemical and functional diversity, enabling the fine-tuning of pharmacological properties.
This guide provides a comprehensive technical overview of the 6-substituted piperidin-2-one scaffold, with a specific focus on the logical, albeit sparsely documented, derivative: 6-Methoxypiperidin-2-one . While direct experimental data for this specific molecule is limited in readily available literature, its structure represents a valuable synthetic target. By analyzing well-characterized analogs such as 6-methyl and 6-hydroxymethyl piperidin-2-ones, we can extrapolate and predict the properties, synthesis, and potential applications of this methoxy variant, providing a robust conceptual framework for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The identity of a molecule is fundamentally defined by its structure and resulting physicochemical properties. While 6-Methoxypiperidin-2-one is not extensively cataloged, we can define its core attributes and predict its properties based on established data from its parent and closely related analogs.
Chemical Structure:
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IUPAC Name: 6-methoxypiperidin-2-one
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Molecular Formula: C₆H₁₁NO₂
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Molecular Weight: 129.16 g/mol
The structure consists of a six-membered lactam (a cyclic amide) with a methoxy group (-OCH₃) at the C-6 position, adjacent to the ring nitrogen. This position is chiral, meaning the compound can exist as (R)- and (S)-enantiomers.
Comparative Physicochemical Properties:
To create a predictive model for 6-Methoxypiperidin-2-one, the properties of the unsubstituted core (2-Piperidone) and a common C-6 substituted analog (6-Methylpiperidin-2-one) are presented below.
| Property | 2-Piperidone | 6-Methylpiperidin-2-one | Predicted: 6-Methoxypiperidin-2-one |
| Molecular Formula | C₅H₉NO | C₆H₁₁NO | C₆H₁₁NO₂ |
| Molecular Weight | 99.13 g/mol | 113.16 g/mol [3] | 129.16 g/mol |
| CAS Number | 675-20-7[4] | 4775-98-8[3] | N/A |
| Melting Point | 38-40 °C[4] | Data not consistently available | Predicted to be a low-melting solid or liquid |
| Boiling Point | 256 °C[4] | Data not consistently available | Predicted to be >200 °C at atm. pressure |
| XLogP3-AA | -0.6 (PubChem) | 0.4[3] | Predicted to be between -0.5 and 0.5 |
| H-Bond Donor Count | 1 | 1 | 1 |
| H-Bond Acceptor Count | 1 | 1 | 2 |
Field Insights on Predicted Properties:
The introduction of the methoxy group at C-6 is expected to have several key impacts compared to the methyl analog:
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Polarity and Solubility: The additional oxygen atom increases the molecule's polarity and adds a hydrogen bond acceptor site. This would likely increase its solubility in polar solvents like water and alcohols compared to 6-methylpiperidin-2-one.
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Reactivity: The C-6 position is an acetal-like carbon (or more accurately, a hemiaminal ether). This site could be susceptible to hydrolysis under acidic conditions, which presents both a potential liability in some applications and a synthetic opportunity for further derivatization.
Synthesis and Mechanistic Insights
While a specific, validated protocol for 6-Methoxypiperidin-2-one is not documented in peer-reviewed literature, its synthesis can be logically approached through established methods for creating 6-substituted piperidinones. The most common strategies involve the cyclization of a linear amino acid precursor or the modification of a pre-formed heterocyclic ring.
Proposed Synthetic Strategy: Intramolecular Cyclization
A robust and logical pathway to synthesize 6-Methoxypiperidin-2-one is via the intramolecular cyclization of a δ-amino ester, specifically an ester of 5-amino-6-methoxyhexanoic acid . This linear precursor contains all the necessary atoms and the key methoxy substituent in the correct position.
Conceptual Experimental Protocol:
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Precursor Synthesis: The primary challenge is the synthesis of the 5-amino-6-methoxyhexanoic acid precursor. This could be achieved through a multi-step sequence starting from a suitable commercially available material, potentially involving reactions like asymmetric amination and etherification.
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Esterification: The carboxylic acid of the precursor is converted to a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid) to activate it for cyclization.
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Lactamization (Cyclization):
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Rationale: Heating the amino ester, often in a high-boiling, non-protic solvent, promotes intramolecular nucleophilic attack of the amine onto the ester's carbonyl carbon, eliminating the alcohol (e.g., methanol) to form the stable six-membered lactam ring. The reaction is driven by the formation of the thermodynamically stable amide bond.
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Step 1: Dissolve the methyl 5-amino-6-methoxyhexanoate precursor in a high-boiling solvent such as toluene or xylene.
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Step 2: Heat the solution to reflux (110-140 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the product.
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Step 3: Upon completion, cool the reaction mixture to room temperature.
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Purification (Self-Validation):
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Rationale: Purification is essential to isolate the target compound and validate the success of the synthesis.
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Step 1: Remove the solvent under reduced pressure using a rotary evaporator.
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Step 2: The resulting crude oil or solid is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
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Step 3: Collect fractions containing the desired product (identified by TLC), combine them, and remove the solvent to yield pure 6-Methoxypiperidin-2-one.
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Workflow Diagram: Conceptual Synthesis of 6-Methoxypiperidin-2-one
Caption: Conceptual workflow for the synthesis of 6-Methoxypiperidin-2-one.
Spectroscopic Characterization (Predicted)
Confirmation of the chemical structure is achieved through spectroscopic analysis. While experimental spectra for 6-Methoxypiperidin-2-one are unavailable, we can predict the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the known spectra of its analogs.
Predicted ¹H NMR (Proton NMR):
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-OCH₃ Signal (Methoxy): A sharp singlet at ~3.3-3.5 ppm, integrating to 3 protons. This is a highly characteristic signal.
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H-6 Proton: A multiplet at ~4.0-4.5 ppm. This proton is adjacent to both the nitrogen and the oxygen of the methoxy group, shifting it significantly downfield. Its coupling pattern will depend on the adjacent C-5 protons.
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-NH Proton: A broad singlet, typically between 6.0-8.0 ppm, which can exchange with D₂O.
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Ring Protons (H-3, H-4, H-5): A series of complex multiplets in the aliphatic region, likely between 1.5-2.5 ppm.
Predicted ¹³C NMR (Carbon NMR):
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C=O (Carbonyl): A signal in the downfield region, characteristic of amides, at ~170-175 ppm.
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C-6: A signal at ~80-90 ppm, shifted downfield due to the direct attachment of two heteroatoms (N and O).
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-OCH₃ (Methoxy Carbon): A signal in the upfield region, ~55-60 ppm.
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C-3, C-4, C-5: Signals in the aliphatic region, ~20-40 ppm.
Predicted IR (Infrared) Spectroscopy:
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N-H Stretch: A moderate to strong, somewhat broad band around 3200-3300 cm⁻¹.
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C-H Stretch (Aliphatic & Methoxy): Multiple sharp bands between 2850-3000 cm⁻¹.
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C=O Stretch (Amide I band): A very strong, sharp absorption band around 1650-1670 cm⁻¹. This is one of the most prominent features of the spectrum.
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C-O Stretch (Ether): A strong band in the fingerprint region, typically around 1070-1150 cm⁻¹.
Chemical Reactivity and Applications in Drug Development
The synthetic utility and biological potential of 6-Methoxypiperidin-2-one are dictated by its inherent chemical reactivity and its membership in a pharmacologically important class of molecules.
Key Reactive Sites:
Caption: Key reactive sites on the 6-substituted piperidin-2-one scaffold.
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Lactam Nitrogen (N-1): The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This is a common strategy to build molecular complexity.
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Amide Carbonyl (C-2): The lactam can be reduced to form a piperidine ring, a common transformation in the synthesis of alkaloids and other therapeutics.[5] It can also be hydrolyzed to open the ring, reverting to the linear amino acid.
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Alpha-Carbons (C-3): The protons on the carbon adjacent to the carbonyl (C-3) can be removed by a strong base, allowing for alkylation at this position.
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Hemiaminal Ether (C-6): The methoxy group at C-6 makes this position an ether of a hemiaminal. This site could be activated for nucleophilic substitution, potentially allowing the methoxy group to be displaced by other functionalities.
Potential Applications in Medicinal Chemistry:
The piperidin-2-one scaffold is a well-established "privileged structure" in drug discovery. Derivatives are explored for a wide range of therapeutic targets.
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Scaffold for Complex Synthesis: Like its analogs, 6-Methoxypiperidin-2-one could serve as a chiral building block for synthesizing more complex, stereochemically defined piperidines. Such piperidine derivatives are key components of numerous approved drugs.
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Modulation of Physicochemical Properties: The methoxy group can serve as a "metabolic blocker" to prevent oxidation at the C-6 position, potentially improving the pharmacokinetic profile of a drug candidate. It also modulates polarity and lipophilicity, which are critical for cell permeability and target engagement.
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Bioisosteric Replacement: In drug design, a methoxy group can be used as a bioisostere for a hydroxyl or methyl group to probe the steric and electronic requirements of a biological target's binding pocket.
Conclusion
6-Methoxypiperidin-2-one stands as a synthetically accessible and logical extension of the well-explored family of 6-substituted piperidin-2-ones. While it remains a largely uncharacterized molecule in public scientific databases, its properties, reactivity, and spectroscopic signatures can be reliably predicted through the analysis of its structural analogs. The insights provided in this guide offer a foundational understanding for researchers aiming to synthesize this compound and explore its potential as a novel building block in organic synthesis and medicinal chemistry. The strategic introduction of a methoxy group at the C-6 position provides a unique combination of polarity, hydrogen bond accepting capability, and potential metabolic stability, marking it as a target of interest for the next generation of piperidine-based therapeutics.
References
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